Cas no 1443336-18-2 (2-(4-Fluoro-3-isobutoxyphenyl)ethanol)

2-(4-Fluoro-3-isobutoxyphenyl)ethanol is a fluorinated phenyl ethanol derivative characterized by its unique structural features, including a 4-fluoro substitution and an isobutoxy side chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the preparation of biologically active molecules. The presence of the fluoro group enhances metabolic stability and binding affinity, while the isobutoxy moiety contributes to lipophilicity, influencing solubility and membrane permeability. Its well-defined chemical structure allows for precise modifications, making it a versatile building block for drug discovery and fine chemical synthesis. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(4-Fluoro-3-isobutoxyphenyl)ethanol structure
1443336-18-2 structure
Product name:2-(4-Fluoro-3-isobutoxyphenyl)ethanol
CAS No:1443336-18-2
MF:C12H17FO2
Molecular Weight:212.260587453842
CID:5709898
PubChem ID:91655453

2-(4-Fluoro-3-isobutoxyphenyl)ethanol 化学的及び物理的性質

名前と識別子

    • 3-iso-Butoxy-4-fluorophenethyl alcohol
    • 1443336-18-2
    • 2-(4-Fluoro-3-isobutoxyphenyl)ethanol
    • MDL: MFCD18426637
    • インチ: 1S/C12H17FO2/c1-9(2)8-15-12-7-10(5-6-14)3-4-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3
    • InChIKey: PAMJWLXNHYOPEX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1OCC(C)C)CCO

計算された属性

  • 精确分子量: 212.12125794g/mol
  • 同位素质量: 212.12125794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 173
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 29.5Ų

2-(4-Fluoro-3-isobutoxyphenyl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12142486-1g
2-(4-Fluoro-3-isobutoxyphenyl)ethanol
1443336-18-2 97%
1g
$527 2024-07-23
Crysdot LLC
CD12142486-5g
2-(4-Fluoro-3-isobutoxyphenyl)ethanol
1443336-18-2 97%
5g
$1584 2024-07-23

2-(4-Fluoro-3-isobutoxyphenyl)ethanol 関連文献

2-(4-Fluoro-3-isobutoxyphenyl)ethanolに関する追加情報

Introduction to 2-(4-Fluoro-3-isobutoxyphenyl)ethanol (CAS No. 1443336-18-2)

2-(4-Fluoro-3-isobutoxyphenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1443336-18-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a phenyl ring substituted with both a fluoro group and an isobutoxy group, coupled with an ethanol side chain. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The presence of the fluoro substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceutical agents due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In particular, fluorinated aromatic compounds have been extensively studied for their potential applications in central nervous system (CNS) drugs, anticancer agents, and anti-inflammatory medications. The isobutoxy group, on the other hand, contributes to the lipophilicity of the molecule, which can influence its membrane permeability and bioavailability. The combination of these two substituents in 2-(4-Fluoro-3-isobutoxyphenyl)ethanol suggests that it may exhibit unique pharmacological profiles suitable for targeting specific biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging high-throughput screening (HTS) technologies and structure-based drug design approaches, scientists have been able to identify novel scaffolds with therapeutic potential. In this context, 2-(4-Fluoro-3-isobutoxyphenyl)ethanol has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary studies indicate that this compound may interact with targets involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by influencing the activity of key enzymes like acetylcholinesterase and monoamine oxidases.

The ethanol side chain in 2-(4-Fluoro-3-isobutoxyphenyl)ethanol also plays a crucial role in determining its overall physicochemical properties. Ethanol-derived moieties are commonly found in pharmaceuticals due to their ability to enhance solubility and improve pharmacokinetic profiles. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which are essential for establishing stable binding between a drug molecule and its biological target. These characteristics make 2-(4-Fluoro-3-isobutoxyphenyl)ethanol a versatile scaffold for designing molecules with enhanced binding affinity and selectivity.

In light of the growing interest in fluorinated aromatic compounds, several research groups have reported on the synthesis and characterization of analogs of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol. These studies have revealed that subtle modifications in the substituent patterns can significantly alter the biological activity of the molecule. For instance, replacing the isobutoxy group with other alkoxy or aryl groups has been shown to affect both potency and selectivity. Such findings underscore the importance of fine-tuning molecular structure to optimize pharmacological properties.

The synthesis of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions for introducing the fluoro group, followed by alkylation or etherification reactions to install the isobutoxy moiety. The final step typically involves reduction or hydrolysis to introduce the ethanol side chain. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular frameworks more efficiently than traditional methods.

From a medicinal chemistry perspective, 2-(4-Fluoro-3-isobutoxyphenyl)ethanol represents an interesting case study for understanding structure-activity relationships (SAR). By systematically varying different functional groups within the molecule, researchers can gain insights into which structural features are most critical for biological activity. This information can then be used to guide the design of next-generation analogs with improved therapeutic profiles. Additionally, computational modeling techniques can help predict how changes in molecular structure will affect interactions with biological targets.

The potential applications of 2-(4-Fluoro-3-isobutoxyphenyl)ethanol extend beyond traditional small-molecule drugs. Its unique structural features make it a valuable intermediate for synthesizing more complex biopharmaceuticals, including peptidomimetics and protein-protein interaction inhibitors. Furthermore, recent developments in biocatalysis have opened up new possibilities for using enzymes to modify or functionalize such compounds in a more sustainable manner.

In conclusion,2-(4-Fluoro-3-isobutoxyphenyl)ethanol (CAS No. 1443336-18-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of fluorine and isobutoxy substituents, coupled with an ethanol side chain, makes it a versatile scaffold for drug discovery efforts targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing novel therapeutic agents.

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